Cas no 2172028-16-7 (1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid)

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid structure
2172028-16-7 structure
商品名:1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid
CAS番号:2172028-16-7
MF:C28H34N2O5
メガワット:478.579967975616
CID:6429427
PubChem ID:165876106

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid
    • EN300-1559875
    • 1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
    • 2172028-16-7
    • インチ: 1S/C28H34N2O5/c1-30(28(16-17-28)26(32)33)25(31)15-5-3-2-4-10-18-29-27(34)35-19-24-22-13-8-6-11-20(22)21-12-7-9-14-23(21)24/h6-9,11-14,24H,2-5,10,15-19H2,1H3,(H,29,34)(H,32,33)
    • InChIKey: PPCBKDFYIDMMQP-UHFFFAOYSA-N
    • ほほえんだ: OC(C1(CC1)N(C)C(CCCCCCCNC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O

計算された属性

  • せいみつぶんしりょう: 478.24677219g/mol
  • どういたいしつりょう: 478.24677219g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 5
  • 重原子数: 35
  • 回転可能化学結合数: 13
  • 複雑さ: 730
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.9Ų
  • 疎水性パラメータ計算基準値(XlogP): 4.6

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1559875-0.1g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
0.1g
$2963.0 2023-05-26
Enamine
EN300-1559875-1.0g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
1g
$3368.0 2023-05-26
Enamine
EN300-1559875-0.5g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
0.5g
$3233.0 2023-05-26
Enamine
EN300-1559875-2.5g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
2.5g
$6602.0 2023-05-26
Enamine
EN300-1559875-50mg
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
50mg
$2829.0 2023-09-25
Enamine
EN300-1559875-500mg
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
500mg
$3233.0 2023-09-25
Enamine
EN300-1559875-10.0g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
10g
$14487.0 2023-05-26
Enamine
EN300-1559875-0.25g
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
0.25g
$3099.0 2023-05-26
Enamine
EN300-1559875-2500mg
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
2500mg
$6602.0 2023-09-25
Enamine
EN300-1559875-5000mg
1-[8-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-N-methyloctanamido]cyclopropane-1-carboxylic acid
2172028-16-7
5000mg
$9769.0 2023-09-25

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid 関連文献

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acidに関する追加情報

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid: A Comprehensive Guide to Its Properties and Applications

1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid (CAS No. 2172028-16-7) is a specialized organic compound that has garnered significant attention in the fields of medicinal chemistry and peptide synthesis. This compound, often abbreviated as Fmoc-protected cyclopropane amino acid derivative, is widely used as a building block in the synthesis of peptides and other bioactive molecules. Its unique structure, which includes a cyclopropane ring and an Fmoc-protected amino group, makes it a valuable tool for researchers exploring novel therapeutic agents.

The Fmoc (9-fluorenylmethoxycarbonyl) group in 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid serves as a protective group for the amino functionality during peptide synthesis. This is particularly important in solid-phase peptide synthesis (SPPS), where selective deprotection and coupling steps are required. The cyclopropane moiety introduces rigidity into the peptide backbone, which can enhance the stability and bioavailability of the resulting peptides. Researchers are increasingly interested in such modifications to improve the pharmacokinetic properties of peptide-based drugs.

One of the most searched questions related to this compound is: "What is the role of Fmoc-protected amino acids in peptide synthesis?" The answer lies in the versatility of the Fmoc group, which can be easily removed under mild basic conditions, allowing for the stepwise assembly of peptides. This characteristic makes 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid an essential reagent in the toolbox of peptide chemists. Additionally, the N-methyloctanamido side chain provides lipophilicity, which can be crucial for membrane permeability in drug design.

In recent years, the demand for Fmoc-protected amino acid derivatives has surged due to the growing interest in peptide therapeutics. Peptides are increasingly being explored as alternatives to small-molecule drugs, particularly in areas such as oncology, metabolic disorders, and infectious diseases. The incorporation of cyclopropane amino acids like 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid can confer resistance to enzymatic degradation, a common challenge in peptide drug development. This has led to a spike in searches for "Fmoc-protected cyclopropane amino acids" and "peptide backbone modifications."

Another hot topic in the field is the use of 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid in the development of macrocyclic peptides. Macrocyclization is a strategy to enhance the stability and binding affinity of peptides, and the cyclopropane ring can serve as a conformational constraint. Researchers are actively investigating how such modifications can improve the therapeutic potential of peptides, leading to queries like "How does cyclopropane modification affect peptide activity?" and "Best Fmoc-protected amino acids for macrocyclic peptides."

The synthesis and characterization of 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid require expertise in organic chemistry. Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and high-performance liquid chromatography (HPLC) are commonly employed to ensure the purity and identity of the compound. Quality control is critical, as impurities can significantly impact the outcomes of peptide synthesis. This has led to frequent searches for "analytical methods for Fmoc-amino acid derivatives" and "purity standards for peptide synthesis reagents."

From a commercial perspective, 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid is available from several specialty chemical suppliers. Its price and availability can vary depending on the scale of purchase and the supplier's reputation. Researchers often look for "reliable suppliers of Fmoc-protected amino acids" and "bulk pricing for peptide synthesis reagents." It is advisable to source this compound from vendors who provide comprehensive analytical data and adhere to strict quality standards.

In conclusion, 1-8-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-N-methyloctanamidocyclopropane-1-carboxylic acid (CAS No. 2172028-16-7) is a pivotal compound in modern peptide chemistry. Its unique structural features, including the Fmoc-protected amino group and the cyclopropane ring, make it invaluable for designing peptides with enhanced stability and bioactivity. As the field of peptide therapeutics continues to expand, the demand for specialized building blocks like this compound is expected to grow. Researchers and suppliers alike should stay abreast of the latest developments to capitalize on emerging opportunities in this dynamic area of science.

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